4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-21-18(22)11-10-17(19-21)13-4-3-5-14(12-13)20-26(23,24)16-8-6-15(25-2)7-9-16/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGADYHIEDUZJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced via methylation of the corresponding hydroxy compound using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and pyridazinone ring serve as primary sites for nucleophilic substitution.
Key Findings :
-
Alkylation at the sulfonamide nitrogen enhances solubility and modifies biological activity .
-
Halogenation of the pyridazinone ring introduces electrophilic sites for further coupling reactions.
Oxidation-Reduction Reactions
The pyridazinone ring and benzenesulfonamide group participate in redox processes.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Pyridazinone Oxidation | KMnO₄, acidic conditions | Conversion of the pyridazinone ring to a dicarboxylic acid derivative | |
| Sulfonamide Reduction | LiAlH₄, THF | Reduction of sulfonamide (-SO₂NH-) to thioamide (-SNH-) |
Key Findings :
-
Oxidation of the pyridazinone ring disrupts aromaticity, enabling ring-opening reactions.
-
Reduction of the sulfonamide group is rare but achievable under strong reducing conditions.
Cycloaddition and Ring-Opening Reactions
The pyridazinone ring participates in [4+2] cycloadditions and hydrolytic cleavage.
Key Findings :
-
Cycloaddition reactions exploit the electron-deficient nature of the pyridazinone ring.
-
Hydrolysis under acidic conditions yields stable α-ketoamide products .
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted benzene ring undergoes regioselective EAS.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro substitution relative to methoxy group | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonation at the ortho position to the methoxy group |
Key Findings :
-
The methoxy group directs electrophiles to the para position due to its strong electron-donating effect.
-
Sulfonation increases hydrophilicity, impacting pharmacokinetic properties.
Cross-Coupling Reactions
The pyridazinone and aryl groups participate in metal-catalyzed couplings.
Key Findings :
-
Suzuki-Miyaura couplings diversify the pyridazinone scaffold for structure-activity studies .
-
Buchwald-Hartwig amination introduces polar groups to enhance target binding.
Comparative Reactivity of Analogues
Structural modifications alter reactivity and application potential:
| Analogue | Key Modification | Reactivity Difference |
|---|---|---|
| 4-Amino-N-(3-(1-methylpyridazinone)phenyl)benzenesulfonamide | Amino group instead of methoxy | Enhanced electrophilic substitution at amino group |
| 6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl tosylate | Tosyl group at pyridazinone | Increased susceptibility to nucleophilic displacement |
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposition above 250°C via sulfonamide cleavage.
-
Photolysis : UV exposure (254 nm) induces C-N bond cleavage in the pyridazinone ring.
Scientific Research Applications
The compound exhibits several biological properties that make it a candidate for therapeutic applications:
1. Antimicrobial Activity
- The sulfonamide moiety is known for its antimicrobial properties. Research indicates that derivatives with methoxy substitutions can enhance binding affinity to bacterial enzymes involved in folate metabolism, leading to effective inhibition of bacterial growth .
2. Inhibition of Carbonic Anhydrase
- Studies have shown that similar compounds can inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues. This inhibition could potentially lead to therapeutic effects in conditions such as glaucoma and edema .
3. Neuroprotective Effects
- Preliminary studies suggest that this compound may provide neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be particularly relevant for conditions like Alzheimer's disease.
Pharmacological Applications
The pharmacological profile of 4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is still under investigation, but initial findings highlight several potential applications:
1. Antihypertensive Properties
- Some studies have indicated that similar compounds can lower blood pressure through vasodilation mechanisms .
2. Anti-inflammatory Activity
- Compounds with related structures have shown promise in modulating inflammatory pathways and reducing cytokine release, suggesting potential applications in treating inflammatory diseases .
Case Studies
Study 1: Antimicrobial Efficacy
- A study evaluating various benzenesulfonamides found that derivatives with methoxy substitutions demonstrated significant antimicrobial activity against a range of bacterial strains. The study highlighted the role of substituents in enhancing the binding affinity to bacterial enzymes involved in folate metabolism .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 4-Methoxy Compound | 0.5 | Carbonic Anhydrase II |
| Similar Compound | 0.8 | Carbonic Anhydrase IV |
| Another Compound | 1.2 | Folate Synthase |
Study 2: Inhibition of Carbonic Anhydrase
- Research on related compounds revealed effective inhibition of carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma. The study utilized in vitro assays to quantify enzyme inhibition and assess pharmacokinetic properties .
Study 3: Neuroprotective Effects
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridazinone moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Thiophene-Sulfonamide Analogs: BG15149 (CAS 899974-21-1)
Structure : 5-Methyl-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]thiophene-2-sulfonamide (BG15149) shares the same dihydropyridazinylphenyl backbone but substitutes the 4-methoxybenzenesulfonamide group with a 5-methylthiophene-2-sulfonamide .
Key Differences :
- Electronic Effects : The thiophene ring introduces sulfur atoms, which may alter electron distribution and binding affinity compared to the methoxybenzene group.
- Molecular Weight : BG15149 (C₁₆H₁₅N₃O₃S₂; MW 361.44) is slightly heavier than the target compound (estimated C₁₈H₁₇N₃O₄S; MW ~379.41).
- Solubility : Thiophene derivatives often exhibit lower aqueous solubility than methoxy-substituted aromatics due to increased hydrophobicity.
Benzamide and Benzothiophene Derivatives (DTJ, DVD, DVJ)
DTJ : Features a 4-tert-butylbenzamide group instead of a sulfonamide, with a morpholine-carbonyl substituent .
DVD/DVJ : These compounds replace the sulfonamide with benzothiophene carboxamide groups, introducing additional heterocyclic complexity .
Comparison :
- Functional Groups : The shift from sulfonamide to carboxamide or benzothiophene alters hydrogen-bonding capabilities and steric bulk.
- Bioavailability : Carboxamides (e.g., DVD: C₂₇H₂₅N₇O₃S) may exhibit improved membrane permeability due to reduced polarity.
Fluorinated and Halogenated Derivatives (DXM, 8L9)
DXM: Incorporates difluorophenyl and tetrahydrobenzothiophene groups, enhancing electronegativity and metabolic resistance . Key Insights:
- Fluorine and chlorine atoms in these analogs likely improve binding to hydrophobic pockets and resist oxidative metabolism.
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Hypothesized Properties |
|---|---|---|---|---|
| 4-Methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | C₁₈H₁₇N₃O₄S (estimated) | ~379.41 | 4-Methoxybenzenesulfonamide | Moderate lipophilicity, metabolic stability |
| BG15149 | C₁₆H₁₅N₃O₃S₂ | 361.44 | 5-Methylthiophene-2-sulfonamide | Enhanced hydrophobic interactions |
| DTJ | C₃₃H₃₆N₆O₅ | 620.68 | 4-tert-Butylbenzamide, morpholine-carbonyl | High steric bulk, potential for slow metabolism |
| DVD | C₂₇H₂₅N₇O₃S | 535.60 | Benzothiophene-2-carboxamide | Improved permeability, heterocyclic binding |
| DXM | C₂₅H₂₄F₂N₆O₂S | 542.56 | Difluorophenyl, tetrahydrobenzothiophene | Electronegative, metabolic resistance |
Research Implications and Limitations
The analogs listed in highlight the diversity of modifications possible in this chemical space, though experimental data on their biological activities remain speculative without further studies.
Key Takeaway : The 4-methoxybenzenesulfonamide group distinguishes the target compound from its analogs, balancing electronic and steric effects for tailored therapeutic applications.
Biological Activity
4-Methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a phenyl ring and a pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 378.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Research indicates that compounds with similar structures often act as protein kinase inhibitors, modulating pathways involved in cell growth and proliferation .
- Phosphodiesterase Inhibition : The compound may exhibit phosphodiesterase (PDE) inhibitory activity, particularly against PDE4, which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), thereby reducing inflammation and promoting bronchodilation .
- Anticancer Activity : The sulfonamide derivatives have shown promise in targeting various cancer-related enzymes such as thymidylate synthase and HDAC, contributing to their anticancer properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (skin cancer) | 5.2 | Inhibition of EGFR signaling |
| HT29 (colon cancer) | 3.8 | Induction of apoptosis via caspase activation |
| Jurkat (leukemia) | 4.5 | Inhibition of Bcl-2 protein |
In Vivo Studies
Animal model studies have shown that administration of the compound leads to reduced tumor growth and improved survival rates in xenograft models. For instance, in a study involving mice implanted with A-431 cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic settings:
- Case Study 1 : A patient with advanced skin cancer showed a significant reduction in tumor size after receiving a regimen that included this sulfonamide derivative alongside traditional chemotherapy.
- Case Study 2 : In an asthma model, the compound demonstrated efficacy in reducing airway hyperreactivity and eosinophilic infiltration in lung tissues, suggesting its potential use as a bronchodilator or anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for 4-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling reactions between sulfonamide intermediates and functionalized pyridazinone derivatives. A key step is the use of coupling agents (e.g., trichloroisocyanuric acid, TCICA) to facilitate amide bond formation under mild conditions. Purification via column chromatography with gradients of ethyl acetate/hexane or acetonitrile/water mixtures is critical to isolate the product. Hazard analysis protocols, such as those outlined for O-benzyl hydroxylamine hydrochloride handling, should be followed to mitigate risks .
Q. Example Reaction Pathway :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | 4-Methoxybenzenesulfonyl chloride, DCM, 0°C | Sulfonylation | Use excess amine to drive reaction |
| 2 | TCICA, acetonitrile, RT | Coupling | Monitor pH to avoid side reactions |
| 3 | Column chromatography (SiO₂, 3:7 EA/Hex) | Purification | Pre-adsorb product on Celite® |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselectivity and structural integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For polymorph identification, X-ray crystallography or Differential Scanning Calorimetry (DSC) is advised .
Q. Typical Characterization Data :
| Technique | Key Observations | Significance |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H) | Confirms sulfonamide linkage |
| HRMS (ESI+) | m/z 428.1523 [M+H]⁺ | Validates molecular formula |
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. The ICReDD framework integrates computational reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent selection, catalyst loading). For instance, simulations of the sulfonylation step can identify energy barriers, guiding temperature and pH adjustments .
Q. Computational Workflow :
Geometry Optimization : DFT (B3LYP/6-31G*) for reactant/product structures.
Transition State Search : Nudged Elastic Band (NEB) method.
Kinetic Modeling : Predict rate constants under varied conditions.
Q. How can statistical Design of Experiments (DOE) optimize reaction yields?
- Methodological Answer : DOE minimizes experimental runs while maximizing data quality. A Central Composite Design (CCD) evaluates factors like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response Surface Methodology (RSM) identifies interactions between variables, enabling yield maximization. For example, a 3-factor CCD with 20 runs can model non-linear relationships and pinpoint optimal conditions .
Q. DOE Parameters :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X₁ (Temp, °C) | 25 | 60 |
| X₂ (Catalyst, mol%) | 5 | 15 |
| X₃ (Time, h) | 12 | 24 |
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) is critical. Structural analogs, such as 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, can clarify structure-activity relationships (SAR). Molecular docking studies (e.g., AutoDock Vina) may reveal binding mode inconsistencies, while meta-analysis of dose-response curves identifies outliers due to assay variability .
Q. Data Reconciliation Strategy :
| Contradiction | Resolution Approach | Example |
|---|---|---|
| IC50 variability | Normalize to control compound (e.g., staurosporine) | Re-test in triplicate with blinded samples |
| Off-target effects | Proteome-wide profiling (e.g., KinomeScan) | Compare binding affinities across kinases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
